

molecular structure of 9-Bromo-9-phenylfluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Bromo-9-phenylfluorene

Cat. No.: B018599

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An In-depth Technical Guide to the Molecular Structure of **9-Bromo-9-phenylfluorene**

Introduction

9-Bromo-9-phenylfluorene is an organic halogenated compound with the chemical formula $C_{19}H_{13}Br$.^{[1][2][3]} It is structurally derived from fluorene, a tricyclic aromatic system, with a phenyl group and a bromine atom attached to the central carbon at the 9-position.^[1] This compound is typically a white to off-white or light orange to yellow crystalline solid.^[1] It is widely utilized in organic synthesis, notably as a bulky protecting group for amines.^{[3][4]} The CAS number for **9-Bromo-9-phenylfluorene** is 55135-66-5.^{[1][2][3]}

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of **9-Bromo-9-phenylfluorene** are summarized in the tables below.

Table 1: Physicochemical Properties

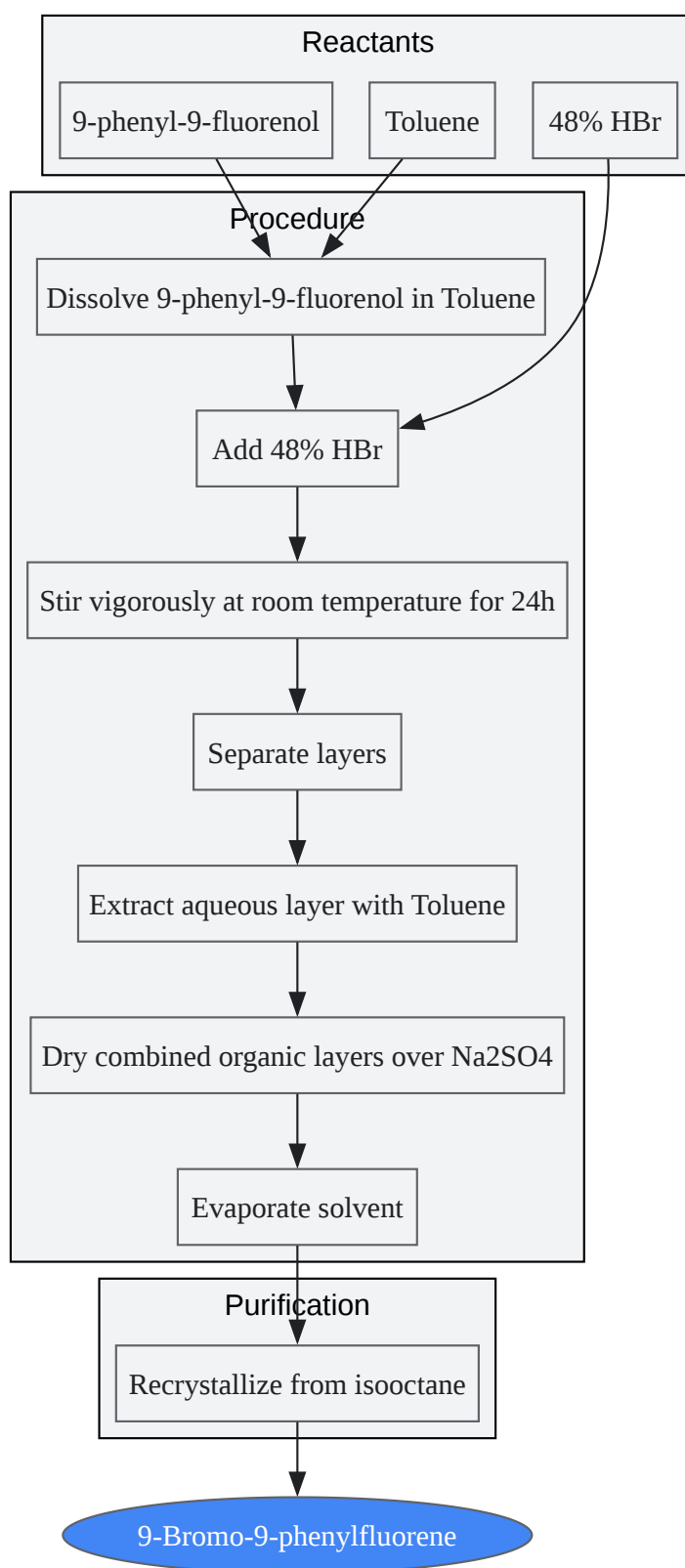
Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₃ Br	[1][2][3]
Molecular Weight	321.21 g/mol	[3][4]
Appearance	Light orange to Yellow to Green powder to crystal	[1]
Melting Point	99-101 °C	[4][5]
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone	[1]
InChI Key	HYQXNCDBSALQLB- UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br	[2]

Table 2: Spectroscopic Data

Spectrum Type	Wavelength/Shift	Reference
¹³ C NMR (δ, ppm)	67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6	[5]
IR (CHCl ₃ , cm ⁻¹)	3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m)	[5]
UV (EtOH, λ, nm (ε))	310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000)	[5]

Molecular Structure and Visualization

The structure of **9-Bromo-9-phenylfluorene** consists of a planar fluorene moiety with a phenyl group and a bromine atom attached to the sp³-hybridized carbon at position 9. This substitution creates a sterically hindered environment around the central carbon.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com